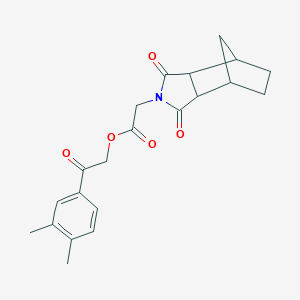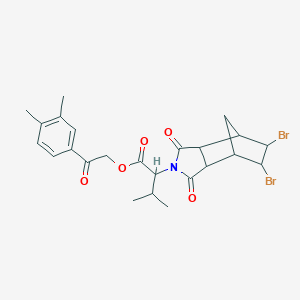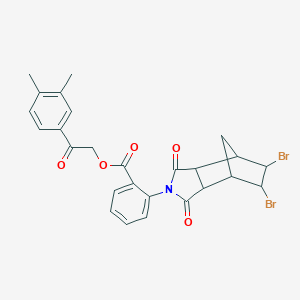
3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate is a chemical compound with the molecular formula C21H12ClN3O4 and a molecular weight of 405.8 g/mol. This compound is known for its unique structure, which combines a quinoxaline ring with a phenyl group and a benzoate ester, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Attachment of Phenyl Group: The phenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method like Suzuki or Heck reaction.
Formation of Benzoate Ester: The final step involves the esterification of the phenyl group with 2-chloro-5-nitrobenzoic acid, using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group in the benzoate ester can be substituted with nucleophiles like amines or thiols, forming corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Amino derivatives
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinoxalin-2-ylphenyl 2-chlorobenzoate: Lacks the nitro group, which may result in different chemical and biological properties.
3-Quinoxalin-2-ylphenyl 2-nitrobenzoate: Lacks the chloro group, potentially affecting its reactivity and interactions.
3-Quinoxalin-2-ylphenyl benzoate: Lacks both the chloro and nitro groups, leading to significant differences in its chemical behavior and applications.
Uniqueness
3-(2-quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C21H12ClN3O4 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
(3-quinoxalin-2-ylphenyl) 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C21H12ClN3O4/c22-17-9-8-14(25(27)28)11-16(17)21(26)29-15-5-3-4-13(10-15)20-12-23-18-6-1-2-7-19(18)24-20/h1-12H |
InChI-Schlüssel |
HPQQPOOVEFPPPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















